2-Methyl-1-octyl-1H-indole

Description

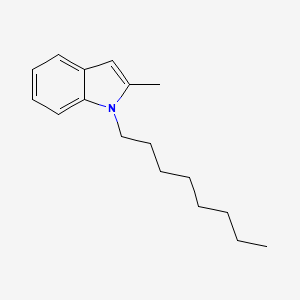

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-octylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N/c1-3-4-5-6-7-10-13-18-15(2)14-16-11-8-9-12-17(16)18/h8-9,11-12,14H,3-7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVCYDNEZZZSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068438 | |

| Record name | 1H-Indole, 2-methyl-1-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-39-3 | |

| Record name | 2-Methyl-1-octyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-octyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2-methyl-1-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2-methyl-1-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-octyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1-octyl-1H-indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUE6LN74XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-1-octyl-1H-indole synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-octyl-1H-indole

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1] This guide provides a comprehensive technical overview for the synthesis of this compound, a derivative featuring substitution at the C2 and N1 positions. Such N-alkylated indoles are of significant interest in drug discovery and materials research. We will dissect the primary synthetic strategies, focusing on the well-established Fischer indole synthesis for the core construction, followed by N-alkylation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, practical experimental protocols, and field-proven insights to facilitate successful synthesis.

Introduction to this compound

This compound is an aromatic heterocyclic compound belonging to the indole family. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a methyl group at the C2 position and an octyl chain attached to the nitrogen atom (N1). The indole nucleus is a fundamental structural motif in numerous natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of pharmaceutical agents.[2][3] The N-alkylation and C2-substitution pattern of the target molecule allows for modulation of its physicochemical properties, such as lipophilicity and steric profile, which is a critical aspect of drug design.

This guide will primarily detail a robust and logical two-step synthesis: the creation of the 2-methylindole core via the Fischer indole synthesis, followed by the strategic attachment of the octyl group to the indole nitrogen.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to this compound logically disconnects the molecule at the N1-octyl bond and the indole core itself.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two key transformations:

-

N-Alkylation: The octyl group can be introduced via nucleophilic substitution on an appropriate octyl halide by the pre-formed 2-methylindole anion.

-

Fischer Indole Synthesis: The 2-methylindole core is efficiently constructed from readily available starting materials: phenylhydrazine and acetone.[4][5]

This strategy is advantageous due to the high reliability and extensive documentation of the Fischer indole synthesis and the generally high yields of N-alkylation on the indole nucleus.

Pathway I: Fischer Indole Synthesis of the 2-Methylindole Core

Discovered in 1883 by Emil Fischer, this reaction remains one of the most versatile and widely used methods for constructing the indole ring system.[4][6] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or in a separate step from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8]

Reaction Mechanism

The Fischer indole synthesis proceeds through a sequence of acid-catalyzed transformations:[4][9]

-

Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes an electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond between the ortho-carbon of the benzene ring and the terminal carbon of the enamine.[8][10]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).

-

Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4]

Caption: Mechanism of the Fischer Indole Synthesis for 2-Methylindole.

Causality in Experimental Design

-

Choice of Reactants: Phenylhydrazine and acetone are selected for their commercial availability and their direct structural contribution to the final 2-methylindole product. The methyl groups of acetone form the C2-methyl and the C3-hydrogen of the indole.

-

Catalyst Selection: The reaction requires an acid catalyst to facilitate both hydrazone formation and the subsequent rearrangement and cyclization steps.[8] Both Brønsted acids (e.g., polyphosphoric acid (PPA), H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4] ZnCl₂ is a commonly used, moderately strong Lewis acid that effectively promotes the reaction at elevated temperatures.[5] PPA is often favored for its ability to act as both a catalyst and a solvent, driving the reaction to completion.

-

Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy barrier of the[10][10]-sigmatropic rearrangement.[11] Temperatures in the range of 180-260°C are typical, depending on the specific catalyst and substrates used.[5]

Experimental Protocol: Synthesis of 2-Methylindole

This protocol is adapted from a verified procedure.[5]

Materials:

-

Phenylhydrazine

-

Acetone

-

Zinc Chloride (anhydrous)

-

Toluene or Xylene

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution

-

Dichloromethane or Diethyl Ether

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add acetone (1.1 eq) dropwise while stirring. The reaction is often exothermic. Stir the mixture at room temperature for 1 hour or gently warm to ensure complete formation of the acetone phenylhydrazone. The hydrazone may precipitate upon cooling.

-

Cyclization: Remove the solvent from the hydrazone under reduced pressure. To the crude hydrazone, add anhydrous zinc chloride (2.0 eq). Heat the mixture in an oil bath to 180-200°C. The mixture will melt and then resolidify as the reaction proceeds, with the evolution of ammonia gas. Maintain the temperature for 30-60 minutes until the reaction is complete (cessation of gas evolution).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully add water and a dilute solution of hydrochloric acid to dissolve the zinc salts. The crude 2-methylindole will likely be a solid or oil. Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude 2-methylindole can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture). The pure product is a white crystalline solid.[5]

Pathway II: N-octylation of 2-Methylindole

With the 2-methylindole core synthesized, the final step is the introduction of the octyl chain at the N1 position. This is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1]

Reaction Mechanism

The indole nitrogen is weakly acidic (pKa ≈ 17). A sufficiently strong base is required to deprotonate the N-H bond, forming the highly nucleophilic indolide anion. This anion then displaces a halide from an octyl halide (e.g., 1-bromooctane) via an Sₙ2 reaction to form the N-C bond.

Caption: General workflow for the N-alkylation of 2-methylindole.

Causality in Experimental Design

-

Choice of Base: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective, irreversibly deprotonating the indole to drive the reaction forward.[1] However, NaH is highly reactive and requires careful handling under anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures or phase-transfer catalysts, but are safer to handle.

-

Choice of Alkylating Agent: 1-bromooctane is a good choice as the bromide is an excellent leaving group. 1-iodooctane would be more reactive but is also more expensive. 1-chlorooctane would be less reactive.

-

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.

Experimental Protocol: N-octylation of 2-Methylindole

Materials:

-

2-Methylindole (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

1-Bromooctane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride solution

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole.

-

Deprotonation: Dissolve the 2-methylindole in anhydrous DMF. Cool the solution in an ice bath (0°C). Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes clear.

-

Alkylation: Cool the mixture back to 0°C. Add 1-bromooctane dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess NaH.

-

Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product, a pale yellow or brown oil, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Pathways: The Larock Indole Synthesis

For certain applications, particularly for constructing highly substituted indoles, the Larock indole synthesis presents a powerful alternative.[12][13] This palladium-catalyzed heteroannulation reaction couples an ortho-haloaniline with a disubstituted alkyne.[14] To synthesize the target molecule, one could envision reacting N-octyl-2-iodoaniline with propyne.

The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkyne coordination, migratory insertion, and reductive elimination to form the indole ring.[12] While highly versatile, this method requires a pre-functionalized aniline and a palladium catalyst, which can make it more costly than the classical Fischer approach for this specific target.[12][13]

Purification and Characterization

The final product, this compound, is an oil or low-melting solid.[15] Purification is best achieved by flash column chromatography. Characterization relies on standard spectroscopic techniques.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₇H₂₅N | [15][16] |

| Molecular Weight | 243.39 g/mol | [15][16] |

| Appearance | Oil or low-melting solid | - |

| Boiling Point | 367.3 °C at 760 mmHg | [15] |

| Density | 0.94 g/cm³ | [15] |

| ¹H NMR | Expect signals for aromatic protons (δ ≈ 7.0-7.6 ppm), the C3-H (δ ≈ 6.2 ppm), the N-CH₂ triplet (δ ≈ 4.0 ppm), the C2-CH₃ singlet (δ ≈ 2.4 ppm), and the aliphatic octyl protons (δ ≈ 0.8-1.8 ppm). | General Knowledge |

| ¹³C NMR | Expect signals for the indole ring carbons (δ ≈ 100-140 ppm), the N-CH₂ carbon, the C2-CH₃ carbon, and the octyl chain carbons. | General Knowledge |

| Mass Spectrometry (EI) | m/z (%) = 243 (M⁺), with fragmentation patterns corresponding to loss of the alkyl chain. | General Knowledge |

| HPLC Analysis | The compound can be analyzed by reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water with an acid modifier.[17][18] | [17][18] |

Conclusion

The synthesis of this compound is most reliably and economically achieved through a two-step sequence involving the Fischer indole synthesis of 2-methylindole from phenylhydrazine and acetone, followed by N-alkylation with an octyl halide. This approach utilizes readily available starting materials and well-understood, high-yielding reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this and related N-alkylated indole derivatives for applications in drug discovery and materials science.

References

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

-

Wikipedia. Larock indole synthesis. Available from: [Link]

-

SynArchive. Larock Indole Synthesis. Available from: [Link]

-

Organic Syntheses. 2-methylindole. Available from: [Link]

-

National Institutes of Health (NIH). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Available from: [Link]

-

International Journal of Pharmaceutical & Biological Archive. Synthesis of Indoles through Larock Annulation: Recent Advances. Available from: [Link]

-

ACS Publications. Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

YouTube. Fischer Indole Synthesis. Available from: [Link]

-

Chem-Station Int. Ed. Fischer Indole Synthesis. Available from: [Link]

-

National Institutes of Health (NIH). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Available from: [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]

-

SIELC Technologies. Separation of 1H-Indole, 2-methyl-1-octyl- on Newcrom R1 HPLC column. Available from: [Link]

-

LookChem. China this compound CAS: 42951-39-3 Manufacturers. Available from: [Link]

-

PubChem. 1H-Indole, 2-methyl-1-octyl-. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

National Institutes of Health (NIH). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. Available from: [Link]

-

SIELC Technologies. 1H-Indole, 2-methyl-1-octyl-. Available from: [Link]

-

Supporting Information. Indole Synthesis. Available from: [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available from: [Link]

-

RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

-

RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Available from: [Link]

-

ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing.... Available from: [Link]

-

PubMed. Palladium-catalyzed synthesis of N-tert-prenylindoles. Available from: [Link]

-

PubChem. 1H-Indole, 2-methyl-3-(1-naphthalenylmethyl)-1-pentyl-. Available from: [Link]

-

ACS Publications. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available from: [Link]

-

MIT Open Access Articles. Directed Palladium-Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. Available from: [Link]

-

ChemRxiv. Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. Available from: [Link]

-

International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available from: [Link]

Sources

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. testbook.com [testbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. China this compound CAS: 42951-39-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 16. 1H-Indole, 2-methyl-1-octyl- | C17H25N | CID 170708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Separation of 1H-Indole, 2-methyl-1-octyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. 1H-Indole, 2-methyl-1-octyl- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Methyl-1-octyl-1H-indole (CAS: 42951-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Chemical Biology

2-Methyl-1-octyl-1H-indole, with the CAS number 42951-39-3, represents a fascinating yet underexplored molecule within the vast and pharmacologically significant indole family. The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The unique electronic properties of the indole ring system, coupled with the ability to introduce diverse substituents, have made it a privileged scaffold in drug discovery. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its potential biological significance and applications in research and development.

The introduction of an N-octyl group to the 2-methylindole core significantly increases its lipophilicity, a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. This modification can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. While specific biological data for this exact molecule is sparse in publicly available literature, the broader class of N-alkylated indoles has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide aims to provide a foundational resource for researchers interested in exploring the potential of this compound in their own investigations.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Source |

| CAS Number | 42951-39-3 | [3][4][5][6] |

| Molecular Formula | C₁₇H₂₅N | [3][4][6] |

| Molecular Weight | 243.39 g/mol | [4][6] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 1H-Indole, 2-methyl-1-octyl- | [5] |

| Boiling Point | 367.3 ± 11.0 °C at 760 mmHg | [3][7] |

| Density | 0.94 g/cm³ | [3] |

| Refractive Index | 1.526 | [3] |

| Flash Point | 175.9 °C | [3][7] |

| Appearance | Not specified, likely a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane.[8][9][10] Insoluble in water. | Inferred |

Synthesis and Purification: A Detailed Experimental Protocol

The most direct and efficient method for the synthesis of this compound is the N-alkylation of 2-methylindole with a suitable octylating agent, such as 1-bromooctane. This reaction is a classic example of a nucleophilic substitution where the indole nitrogen acts as the nucleophile.

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Octene, 2-methyl- [webbook.nist.gov]

- 3. China this compound CAS: 42951-39-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. 1H-Indole, 2-methyl-1-octyl- | C17H25N | CID 170708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 2-methyl-1-octyl- | SIELC Technologies [sielc.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. echemi.com [echemi.com]

- 8. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to 2-Methyl-1-octyl-1H-indole

This in-depth technical guide provides a detailed exploration of the spectroscopic and analytical characteristics of 2-Methyl-1-octyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the expected spectral data and outlines robust methodologies for its empirical validation.

Introduction

This compound (C₁₇H₂₅N, Molar Mass: 243.39 g/mol [1][2][3]) is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The addition of a methyl group at the C2 position and an octyl chain at the N1 position significantly influences its physicochemical properties, including lipophilicity and steric profile, which in turn can modulate its biological activity. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural features. This guide provides a predictive overview of its spectral characteristics and the experimental workflows to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic indole core, the N-octyl chain, and the C2-methyl group. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Indole H3 | ~6.2 | s | - | The C3-proton is a singlet due to the absence of adjacent protons and is shifted upfield by the electron-rich pyrrole ring. |

| Indole H4, H7 | ~7.5-7.6 | d | ~8.0 | These protons are ortho to the fused benzene ring and typically appear as doublets. |

| Indole H5, H6 | ~7.0-7.2 | m | - | These protons are in the middle of the benzene portion and often appear as a complex multiplet. |

| N-CH₂ (octyl) | ~4.0-4.2 | t | ~7.5 | The methylene group directly attached to the nitrogen is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group. |

| C2-CH₃ | ~2.4 | s | - | The methyl group at the C2 position is a characteristic singlet. |

| Octyl (CH₂)₆ | ~1.2-1.8 | m | - | The internal methylene groups of the octyl chain will appear as a complex, overlapping multiplet. |

| Octyl CH₃ | ~0.8-0.9 | t | ~7.0 | The terminal methyl group of the octyl chain will be a triplet. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Indole C2 | ~138 | The C2 carbon, bearing the methyl group, is a quaternary carbon and appears downfield. |

| Indole C3 | ~100 | The C3 carbon is typically shielded in 2-substituted indoles. |

| Indole C3a, C7a | ~128-137 | These are the bridgehead carbons of the indole ring system. |

| Indole C4, C5, C6, C7 | ~110-122 | These carbons of the benzene ring will have distinct signals based on their electronic environment. |

| N-CH₂ (octyl) | ~45-50 | The carbon directly attached to the nitrogen is deshielded. |

| C2-CH₃ | ~12-15 | The methyl carbon at C2 is in the typical aliphatic region. |

| Octyl carbons | ~14-32 | The remaining carbons of the octyl chain will appear in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

Predicted Mass Spectrum (EI)

Under EI conditions, the molecule is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 243 | [M]⁺ | Molecular ion |

| 130 | [M - C₈H₁₇]⁺ | Cleavage of the N-octyl group (benzylic cleavage) |

| 144 | [M - C₇H₁₅]⁺ | α-cleavage of the octyl chain |

The fragmentation of N-alkylindoles often involves the loss of the alkyl substituent.[4]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For GC-MS (EI), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For LC-MS (ESI), dissolve in a mixture of water and an organic solvent like acetonitrile or methanol.

-

Ionization:

-

EI: Typically performed at 70 eV.

-

ESI: Performed in positive ion mode to generate [M+H]⁺ (m/z 244).

-

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) for accurate mass measurements, which can confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Caption: General Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850-2960 | C-H stretching | Aliphatic (octyl and methyl groups) |

| ~3050-3100 | C-H stretching | Aromatic (indole ring) |

| ~1600-1620 | C=C stretching | Aromatic (indole ring) |

| ~1465 | C-H bending | CH₂ (scissoring) |

| ~1375 | C-H bending | CH₃ (symmetric bending) |

| ~740-750 | C-H out-of-plane bending | Ortho-disubstituted benzene ring |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-system of the indole ring.

Predicted UV-Vis Absorption Maxima

The UV spectrum of indole derivatives typically shows two main absorption bands, the ¹Lₐ and ¹Lₑ bands.[5] For this compound, these are expected to be slightly red-shifted compared to unsubstituted indole due to the alkyl substitutions.

| Wavelength (λmax, nm) | Transition | Solvent |

| ~280-290 | ¹Lₑ | Non-polar (e.g., Hexane) |

| ~220-230 | ¹Lₐ | Non-polar (e.g., Hexane) |

Solvatochromic effects are expected, with polar solvents potentially causing shifts in the absorption maxima.[5]

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, MS, IR, and UV-Vis data, is crucial for its unambiguous identification and characterization. This guide provides a robust framework based on established principles of spectroscopy for indole derivatives. While the presented data is predictive, it serves as a strong foundation for interpreting empirically obtained spectra. The detailed experimental protocols offer a standardized approach to ensure data quality and reproducibility, which are essential in research and drug development.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health. Available at: [Link]

-

Synthesis and spectral characterization of 2-substituted indole derivatives. ACS Publications. Available at: [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. Available at: [Link]

-

UV-vis spectra and mass spectra of the products from indole and its derivatives. ResearchGate. Available at: [Link]

-

1H-Indole, 2-methyl-1-octyl-. SIELC Technologies. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

1H-Indole, 2-methyl-1-octyl-. PubChem. Available at: [Link]

-

Synthesis of Indole Derivatives. Royal Society of Chemistry. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

2-methylindole. Organic Syntheses. Available at: [Link]

-

General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. National Institutes of Health. Available at: [Link]

-

Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. ScienceDirect. Available at: [Link]

-

Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. PubMed. Available at: [Link]

-

Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20). ResearchGate. Available at: [Link]

-

Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

1H-Indole, 2-methyl-1-octyl- - Substance Details. US EPA. Available at: [Link]

Sources

- 1. 1H-Indole, 2-methyl-1-octyl- | C17H25N | CID 170708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound CAS: 42951-39-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-1-octyl-1H-indole

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Methyl-1-octyl-1H-indole, a substituted indole of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on NMR, and a thorough understanding of their spectral features is paramount for unambiguous characterization. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles and comparative data from authoritative sources.

Introduction and Structural Framework

This compound belongs to the vast family of indole derivatives, which are core scaffolds in numerous biologically active compounds.[1] Its structure combines the heterocyclic indole nucleus with two alkyl substituents: a methyl group at the C-2 position and an octyl chain at the N-1 position. These substitutions significantly influence the electronic environment and, consequently, the NMR spectra, providing a unique fingerprint for the molecule.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where precise structure-activity relationships are determined. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei and their interactions, provides an unparalleled, non-destructive method for complete structural and conformational analysis in solution.[2]

To facilitate a clear discussion, the standard IUPAC numbering for the indole ring and the attached alkyl chains will be used throughout this guide.

Figure 1: Molecular Structure and Numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. The analysis below is based on established substituent effects in indole systems.[3][4] All chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.

Aromatic and Heterocyclic Region (δ 6.0 - 7.8 ppm)

The protons on the indole core are the most diagnostic. The substitution at N-1 and C-2 simplifies the spectrum compared to unsubstituted indole.

-

H-7 (δ ~7.55-7.65 ppm, d, J ≈ 8.0 Hz): This proton is adjacent to the nitrogen atom and experiences deshielding. The N-alkylation tends to shift H-7 slightly downfield. It will appear as a doublet due to coupling with H-6.

-

H-4 (δ ~7.48-7.58 ppm, d, J ≈ 8.2 Hz): Similar to H-7, H-4 is a peri-proton and will appear as a doublet from coupling to H-5. Its chemical shift is characteristic of the C-4 position in N-substituted indoles.[5]

-

H-5 & H-6 (δ ~7.05-7.20 ppm, m): These two protons are located in the middle of the benzene ring and are coupled to each other and their respective neighbors (H-4 and H-7). They often appear as overlapping multiplets, typically complex triplets or doublets of doublets. Their chemical shifts are less influenced by the substituents on the pyrrole ring.[6][7]

-

H-3 (δ ~6.20-6.30 ppm, s): In unsubstituted indole, the H-3 proton resonates around 6.5 ppm and is coupled to H-2.[3] Here, the presence of the C-2 methyl group means H-3 has no adjacent protons to couple with, resulting in a sharp singlet. This is a key diagnostic signal confirming the 2-substitution pattern.

Aliphatic Region (δ 0.8 - 4.2 ppm)

This region is dominated by signals from the two alkyl substituents.

-

N-CH₂ (H-1') (δ ~4.05-4.15 ppm, t, J ≈ 7.5 Hz): The methylene group directly attached to the indole nitrogen (C-1') is significantly deshielded by the electronegative nitrogen and the aromatic ring current. It will appear as a clean triplet due to coupling with the two protons on C-2'.

-

C2-CH₃ (δ ~2.35-2.45 ppm, s): The methyl group at the C-2 position is attached to an sp²-hybridized carbon of the electron-rich pyrrole ring. It will appear as a singlet and is a highly characteristic signal for 2-methylindoles.[5]

-

Octyl Chain CH₂ (H-2' to H-7') (δ ~1.15-1.85 ppm, m): The six methylene groups of the octyl chain (C-2' to C-7') are in a standard aliphatic environment. The C-2' protons will be resolved as a multiplet (quintet) around δ 1.75-1.85 ppm. The remaining methylenes (C-3' to C-7') will have very similar chemical environments, resulting in a large, overlapping multiplet in the δ 1.15-1.40 ppm region.

-

Terminal CH₃ (H-8') (δ ~0.80-0.90 ppm, t, J ≈ 7.0 Hz): The terminal methyl group of the octyl chain is the most shielded, appearing as a triplet furthest upfield due to coupling with the C-7' methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) |

| H-7 | 7.55 - 7.65 | d | ~8.0 |

| H-4 | 7.48 - 7.58 | d | ~8.2 |

| H-5, H-6 | 7.05 - 7.20 | m | - |

| H-3 | 6.20 - 6.30 | s | - |

| H-1' (N-CH₂) | 4.05 - 4.15 | t | ~7.5 |

| C2-CH₃ | 2.35 - 2.45 | s | - |

| H-2' | 1.75 - 1.85 | m (quint) | ~7.5 |

| H-3' to H-7' | 1.15 - 1.40 | m | - |

| H-8' (Terminal CH₃) | 0.80 - 0.90 | t | ~7.0 |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The predicted shifts are based on extensive databases and literature values for substituted indoles.[8][9][10]

Aromatic and Heterocyclic Carbons (δ 100 - 140 ppm)

-

C-2 (δ ~137.5-138.5 ppm): This carbon is significantly deshielded due to its attachment to the nitrogen and the methyl substituent. It is a quaternary carbon and will appear as a singlet.

-

C-7a (δ ~136.0-137.0 ppm): This is the bridgehead carbon bonded to nitrogen. Its chemical shift is characteristic of N-substituted indoles.

-

C-3a (δ ~128.5-129.5 ppm): The second bridgehead carbon, adjacent to the benzene ring.

-

C-4, C-5, C-6, C-7 (δ ~109.0-122.0 ppm): These four sp² carbons of the benzene ring have distinct chemical shifts. C-7 (δ ~109.0-110.0 ppm) is often the most shielded. C-4, C-5, and C-6 will have shifts in the δ 119.0-122.0 ppm range, with their precise order depending on subtle electronic effects.[8][10]

-

C-3 (δ ~100.5-101.5 ppm): This carbon is highly shielded and its signal is a key identifier for the indole ring system.

Aliphatic Carbons (δ 12 - 47 ppm)

-

C-1' (N-CH₂) (δ ~46.0-47.0 ppm): The carbon directly attached to the nitrogen is the most deshielded of the aliphatic carbons.

-

Octyl Chain (C-2' to C-8'): These carbons show a predictable pattern. C-2' and C-3' will be around δ 30-32 ppm. The central carbons (C-4' to C-6') will resonate in a narrow range around δ 29.0-29.5 ppm. C-7' will be near δ 22.5 ppm, and the terminal methyl carbon, C-8', will be the most shielded at δ ~14.0 ppm.

-

C2-CH₃ (δ ~12.5-13.5 ppm): The C-2 methyl carbon signal appears in the high-field aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | 137.5 - 138.5 |

| C-7a | 136.0 - 137.0 |

| C-3a | 128.5 - 129.5 |

| C-5 | 121.0 - 122.0 |

| C-6 | 120.0 - 121.0 |

| C-4 | 119.0 - 120.0 |

| C-7 | 109.0 - 110.0 |

| C-3 | 100.5 - 101.5 |

| C-1' (N-CH₂) | 46.0 - 47.0 |

| C-2' | 31.5 - 32.5 |

| C-4', C-5', C-6' | 29.0 - 29.5 |

| C-3' | 26.5 - 27.5 |

| C-7' | 22.5 - 23.0 |

| C-8' (Terminal CH₃) | 14.0 - 14.5 |

| C2-CH₃ | 12.5 - 13.5 |

Structure Validation Workflow

A self-validating approach to structure elucidation involves using a combination of 1D and 2D NMR experiments. The assignments predicted above would be unambiguously confirmed using this workflow.

Sources

- 1. bipublication.com [bipublication.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 9. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

mass spectrometry analysis of 2-Methyl-1-octyl-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1-octyl-1H-indole

Authored by a Senior Application Scientist

Introduction: Contextualizing this compound

This compound (C₁₇H₂₅N, Molar Mass: 243.39 g/mol ) is a synthetic N-alkylated indole.[1][2] Molecules within this structural class are of significant interest to researchers in forensic science, toxicology, and drug development due to their relationship with synthetic cannabinoids. Many synthetic cannabinoids are based on an indole core structure, designed to mimic the effects of natural cannabinoids by interacting with CB1 and CB2 receptors.[3][4] The structural modifications, such as altering the N-alkyl chain, are often intended to modulate potency or evade detection by existing analytical methods.[3]

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for the unambiguous identification and quantification of such compounds.[5] This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing the causal mechanisms behind ionization and fragmentation, and presenting robust, field-proven protocols for its analysis.

Chapter 1: The Ionization Dichotomy: GC-EI-MS vs. LC-ESI-MS

The choice of ionization technique is the most critical decision in developing a mass spectrometric method for this compound. The selection between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the nature of the resulting mass spectrum and the information that can be gleaned.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. EI is a "hard" ionization technique, employing high-energy electrons (~70 eV) to bombard the molecule. This process not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.

-

Expertise & Causality : The primary advantage of EI is the creation of a detailed fragmentation pattern that serves as a chemical fingerprint. This allows for confident identification through matching against established spectral libraries (e.g., NIST, SWGDRUG).[6][7] The stability of the indole ring system often results in a prominent molecular ion peak, while the N-octyl chain provides characteristic fragmentation pathways.[7]

-

Trustworthiness : The reproducibility of EI spectra across different instruments makes it a highly reliable and self-validating method for known compound identification. Any deviation from a reference spectrum would immediately indicate a different isomer or analogue.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-MS is ideal for a broader range of compounds, including those that are less volatile or thermally labile. ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. It typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.

-

Expertise & Causality : ESI is the method of choice when the primary goal is to determine the molecular weight of the compound with high accuracy.[3] The resulting simplified spectrum, dominated by the [M+H]⁺ ion, is an excellent precursor for tandem mass spectrometry (MS/MS) experiments. In MS/MS, the protonated molecule is isolated and fragmented through Collision-Induced Dissociation (CID), allowing for controlled structural elucidation.[5] This is particularly useful for identifying novel, uncharacterized analogues where no library spectrum exists.[3]

-

Trustworthiness : High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, coupled with ESI, can determine the elemental composition of the parent ion with sub-ppm mass accuracy, providing an exceptionally high degree of confidence in the molecular formula.[8]

Chapter 2: Deciphering the Fragmentation Code

Understanding the fragmentation patterns of this compound is paramount for its structural confirmation. The fragmentation pathways differ significantly between EI and CID.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺• at m/z 243) undergoes fragmentation driven by the localization of the radical cation and the relative stability of the resulting fragments.

The primary fragmentation mechanisms include:

-

Alpha (α)-Cleavage : Cleavage of the N-C bond of the alkyl chain is a dominant pathway for N-alkylated compounds. This results in the loss of an octyl radical (•C₈H₁₇) and the formation of a highly stable 2-methylindole cation fragment. Due to the stability of the aromatic indole system, the resulting ion at m/z 130 ([C₉H₈N]⁺) is predicted to be the base peak .[9][10]

-

Beta (β)-Cleavage : Cleavage of the C-C bond beta to the indole nitrogen is also highly favorable. This involves the loss of a heptyl radical (•C₇H₁₅) and forms a resonance-stabilized ion at m/z 144 .

-

Alkyl Chain Fragmentation : The octyl chain itself will fragment, producing a characteristic series of alkyl cations at m/z 43, 57, 71, etc., corresponding to [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, etc.[11] This pattern is a hallmark of long alkyl chains.

ESI-MS/MS (CID) Fragmentation Pathway

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 244 is selected as the precursor ion and subjected to fragmentation.

The fragmentation is typically initiated by proton mobility and charge-remote fragmentation:

-

Neutral Loss of Alkene : The most common fragmentation pathway for protonated N-alkyl compounds is the neutral loss of the corresponding alkene via a rearrangement process. Here, the loss of octene (C₈H₁₆) results in the formation of the protonated 2-methylindole ion at m/z 132 .[12]

-

Indole Ring Fragmentation : At higher collision energies, the stable protonated 2-methylindole ion (m/z 132) can undergo further fragmentation, such as the loss of a methyl radical to produce an ion at m/z 117 .

Data Summary: Predicted Key Ions

| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Identity / Mechanism |

| EI | 243 ([M]⁺•) | 130 (Base Peak) | [2-Methylindole]⁺ fragment via α-cleavage |

| 144 | [M - C₇H₁₅]⁺ via β-cleavage | ||

| 57, 71 | [C₄H₉]⁺, [C₅H₁₁]⁺ from octyl chain | ||

| ESI-MS/MS | 244 ([M+H]⁺) | 132 | Protonated 2-methylindole via neutral loss of octene |

| 117 | [C₈H₉]⁺ from subsequent fragmentation |

Chapter 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for the analysis of this compound.

GC-MS Protocol

This method is optimized for the identification of the pure compound and its detection in non-biological matrices.

Step-by-Step Methodology:

-

Sample Preparation : Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a working solution by diluting to approximately 100 µg/mL in methanol. For seized materials, perform a simple solvent extraction.[6]

-

Injection : Inject 1 µL into the GC inlet set to 280°C with a split ratio of 10:1.

-

Chromatography : Use a standard non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness). Set the carrier gas (Helium) flow to 1.0 mL/min.

-

Oven Program : Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 310°C and hold for 5 minutes.[13]

-

Mass Spectrometry : Operate the mass spectrometer in EI mode. Set the ion source temperature to 230°C and the transfer line to 280°C. Acquire data in full scan mode from m/z 40 to 500.[13]

-

Data Analysis : Compare the acquired spectrum against a reference library or the predicted fragmentation pattern for confirmation.

LC-MS/MS Protocol

This method is suitable for quantification in complex matrices like oral fluid or serum and for the analysis of potentially unknown analogues.[14][15]

Step-by-Step Methodology:

-

Sample Preparation (Biological Matrix) : To 100 µL of sample (e.g., serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to precipitate proteins.[14] Transfer the supernatant for analysis.

-

Chromatography : Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).

-

Mobile Phases :

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution : Start at 50% B, ramp linearly to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. Set flow rate to 0.4 mL/min.[3]

-

Mass Spectrometry (ESI) : Operate in positive ion mode.

-

Capillary Voltage: ~3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Voltage: 30 V (Optimize for maximal [M+H]⁺ signal)[3]

-

-

MS/MS Analysis : Use the [M+H]⁺ ion at m/z 244 as the precursor. Perform product ion scans using a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum. For quantification, use Multiple Reaction Monitoring (MRM) with transitions like 244 -> 132.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of methodology is dictated by the analytical objective. GC-EI-MS provides highly specific, library-matchable fragmentation patterns ideal for confirmation of known entities. Conversely, LC-ESI-MS/MS offers superior sensitivity, applicability to biological matrices, and the structural elucidation power needed for novel compound identification through controlled fragmentation and high-resolution mass measurement. The protocols and fragmentation insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently approach the analysis of this and related N-alkylated indole compounds.

References

- Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmcV5NoXW_ig8Ku-c2_qhWoHzFJKiskVbRn25tHEGnWT9YL-c1MspU2iBT5geIZ623HfZajguZCFjQuY3nc2DImj-1Qe8CXufqJ05bwvz0hXJNhy4NdMtu77MnXzbYzJpCMqQ5OXbfh9C6]

- LC/ESI-MS/MS method for quantification of 28 synthetic cannabinoids in neat oral fluid and its application to preliminary studies on their detection windows. (2013). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbjsO2VNiamb65LssBaa5YaON47MqH32LV1jdQZveueT_1JdWBCQ4WRVUr6mR4jyX4Q0quGp4zW4FvQ7qigypgVdDCozTFHi-MPs0ZrhkvkaKdmj0t6VawujR0ho3sv-dyg==]

- Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. (n.d.). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0qmZ7vxhcr31MROG_4D6u1uVlO1GMwmQ9vVJDd3aMrbhVCOsOWPBu4W0Sqf_YvFgG1tXeXE7dwMnSWtKlt5MNysg0-elBaIUrKWNQf1EvsKG6c0T2tSsVDI0SFA9URXsQcvLEuLyqtbLU]

- Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry. (n.d.). Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEphaNEFlitqeCODqZdoDF7nyqA0Z6RL4euw5VjA3TtqqI4kxtsssUxFl8jpWRa4-Yaoeb9C-mEPRsUAgR_1hDo39eVk49YIPQQft-VXEZQY1PqlNMlav51io_joDRHiTYw9rb9T-wKE0s7Ke_UmS_DFKos-z4IOahWXFxuoRg4faDBaigi-0G5zlpxR2V6bXfW_tnv5F0JY8TH0sHfiNPXwrueNifai13LB47ejEAWBpu6axE5R75MSstuz5SO8ha66cxk2v_dzbYsWo7MizUCiR8=]

- Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards. (2013). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPzi3c1oO7Hzw9xaTHUqtTafC_IMH5RQxRMbr3-hNkv4gQTJxduuVzguCV3-YancIBruX68JxsGg5a8NGfCGZLjZycrvNrGrRVMOVXOe2-_DyBaFkHukt0weF5xACccdTf-DE68me8a_Nh]

- Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry for Confirmation of Analyte Identity. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrRglX0uGIV-w9fb5_Ghz4CtVPMH4eFlrYJp-hKyU_OL9yjsBEAz7LNhMsTxSEp3QZpRTJGqz36-B03mxEPdU39YiEMxoqBWjsHIs9pEu_KqPpSlu9_AUCs8PoDpAGmwhc8g==]

- 1H-Indole, 2-methyl-1-octyl-. (2018). SIELC Technologies. [URL: https://sielc.com/product/1h-indole-2-methyl-1-octyl/]

- JWH-018. (2013). SWGDRUG.org. [URL: https://www.swgdrug.org/Monographs/JWH-018.pdf]

- JWH 018. (n.d.). PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10382701]

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra03765a]

- Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). International Journal of Advanced Biotechnology and Research. [URL: http://www.

- 1H-Indole, 2-methyl-1-octyl-. (n.d.). PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/170708]

- Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (n.d.). SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61912015000200003]

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html]

- Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2020). ResearchGate. [URL: https://www.researchgate.

- Nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni. (n.d.). The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03437c]

- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318721/]

- Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. (n.d.). DiVA portal. [URL: http://www.diva-portal.org/smash/get/diva2:433409/FULLTEXT01.pdf]

- 1H-Indole, 2-methyl-. (n.d.). NIST WebBook, National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C95205&Type=MASS]

- Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Mass_Spectrometry/2.

- This compound CAS: 42951-39-3. (n.d.). Alfa Chemical. [URL: https://www.alfa-chemical.com/organic-chemistry/2-methyl-1-octyl-1h-indole-cas-42951-39-3.html]

Sources

- 1. 1H-Indole, 2-methyl-1-octyl- | C17H25N | CID 170708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound CAS: 42951-39-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swgdrug.org [swgdrug.org]

- 7. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC/ESI-MS/MS method for quantification of 28 synthetic cannabinoids in neat oral fluid and its application to preliminary studies on their detection windows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

solubility of 2-Methyl-1-octyl-1H-indole in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-1-octyl-1H-indole in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and its inherent molecular properties to build a robust predictive solubility profile. We present a theoretical framework for understanding its behavior in various organic solvents, detail the key factors influencing solubility, and provide a validated experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physical properties for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction to this compound

This compound (CAS No. 42951-39-3) is a substituted indole derivative with the molecular formula C₁₇H₂₅N.[1][2] Its structure is characterized by an indole core, a methyl group at the 2-position of the indole ring, and an n-octyl chain attached to the indole nitrogen at the 1-position.

The defining structural feature of this molecule is the long C₈ alkyl (octyl) chain. This group imparts significant lipophilicity (fat-solubility) to the molecule, making it highly nonpolar.[3] This property is the primary determinant of its solubility behavior, suggesting a strong affinity for nonpolar organic solvents and limited solubility in polar solvents, especially water. The indole ring itself is an aromatic heterocyclic system that contributes to the molecule's overall characteristics, while the methyl group can subtly influence electronic and steric factors.

The study of indole derivatives is crucial in medicinal chemistry and materials science, as the indole scaffold is a core component of many biologically active compounds and functional materials.[4][5] Understanding the solubility of specific derivatives like this compound is a critical first step in harnessing their potential.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This axiom is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent.

Key Intermolecular Forces:

-

Van der Waals Forces (London Dispersion Forces): Weak, temporary attractions between molecules, predominant in nonpolar compounds. The large octyl chain and aromatic indole ring of this compound allow for significant Van der Waals interactions.

-

Dipole-Dipole Interactions: Occur between polar molecules. The indole nucleus has a modest dipole moment, but it is largely overshadowed by the nonpolar nature of the alkyl chain.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like N, O, or F). While the parent indole has a hydrogen-bond-donating N-H group, in this compound, this position is blocked by the octyl group, eliminating its ability to act as a hydrogen bond donor.

Solvent Polarity:

Organic solvents are typically classified based on their polarity. The significant nonpolar character of this compound dictates that its highest solubility will be found in nonpolar or weakly polar solvents where Van der Waals forces are the primary mode of interaction. Conversely, its solubility will be limited in highly polar, hydrogen-bonding solvents like water.

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles outlined above, a qualitative solubility profile can be predicted. The high lipophilicity conferred by the octyl chain is the dominant factor.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like." The nonpolar octyl chain interacts favorably with nonpolar aliphatic solvents via Van der Waals forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Favorable Van der Waals forces and potential π-π stacking interactions between the indole ring and the aromatic solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and high polarizability. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Medium | Ethers are weak- to medium-polarity solvents that can effectively solvate large organic molecules. THF is generally a better solvent than diethyl ether. |

| Esters | Ethyl Acetate | Medium | Ethyl acetate has moderate polarity. It is a good general-purpose solvent for many indole derivatives.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | These polar aprotic solvents can dissolve a wide range of compounds. The polarity may slightly limit the solubility of a highly nonpolar solute. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Medium | These are polar protic solvents. The energy required to disrupt their strong hydrogen-bonding network to accommodate the nonpolar solute is significant, thus limiting solubility. Solubility will likely decrease from isopropanol > ethanol > methanol. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Medium to High | These are very strong, polar aprotic solvents capable of dissolving many organic compounds, though they are often used when other common solvents fail. |

| Highly Polar Protic | Water | Very Low / Insoluble | The extreme difference in polarity and the inability of the solute to participate in the water's hydrogen-bonding network result in negligible solubility.[6][7] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The most common and reliable method is the Equilibrium Shake-Flask Method . This protocol is designed to achieve a saturated solution at a specific temperature, after which the concentration of the dissolved solute is measured.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Autosampler vials

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent (or a miscible solvent like acetonitrile for HPLC analysis).

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Analyze these standards by HPLC or UV-Vis to generate a calibration curve (Absorbance or Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.999).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial (e.g., 20-50 mg). The key is to ensure solid remains after equilibrium is reached.

-

Accurately add a known volume or mass of the test solvent (e.g., 5 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.

-

-

Sample Processing:

-

After equilibration, stop the agitation and allow the vials to stand at the same temperature for a short period to let the solid settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any fine particulate matter.

-

-

Quantification:

-

Accurately take a known volume or mass of the filtered, saturated solution (the filtrate).

-

Dilute this aliquot gravimetrically with the appropriate solvent to bring its concentration into the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.

-

Filter Compatibility: Always verify that the syringe filter does not adsorb the solute or leach extractables into the solvent, which could lead to inaccurate results. A quick test of a standard solution passed through the filter can confirm this.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature (±0.5 °C) is essential for reproducible results.

Conclusion

This compound is a highly lipophilic molecule due to its long N-octyl substituent. This structural feature is the dominant predictor of its solubility, indicating high solubility in nonpolar aliphatic and aromatic solvents and progressively lower solubility in more polar solvents. While published quantitative data is scarce, the theoretical principles and predictive framework provided in this guide offer a solid foundation for scientists working with this compound. For precise applications, the detailed experimental protocol for equilibrium solubility determination will enable researchers to generate reliable, quantitative data tailored to their specific solvent systems and conditions.

References

-

PubChem. 1H-Indole, 2-methyl-1-octyl- | C17H25N | CID 170708. [Link]

-

Alfa Chemical. China this compound CAS: 42951-39-3 Manufacturers. [Link]

-

Organic Syntheses. 2-methylindole Procedure. [Link]

-

Solubility of Things. Indole. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Cheméo. Chemical Properties of 1H-Indole, 2-methyl- (CAS 95-20-5). [Link]

-

SIELC Technologies. 1H-Indole, 2-methyl-1-octyl-. [Link]

-

National Institutes of Health. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. [Link]

-